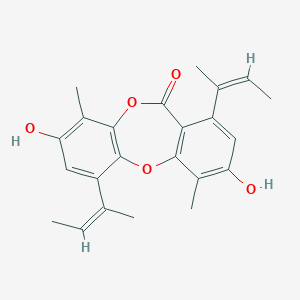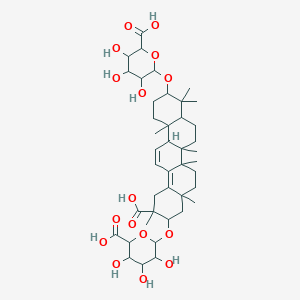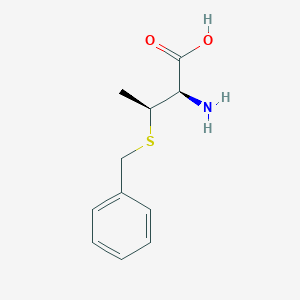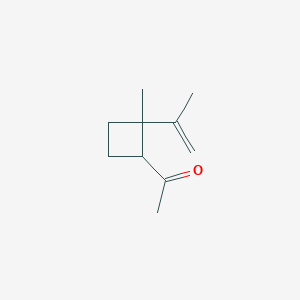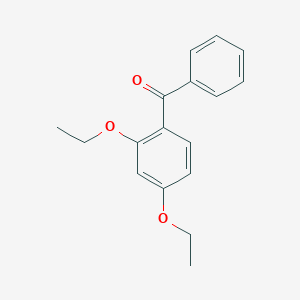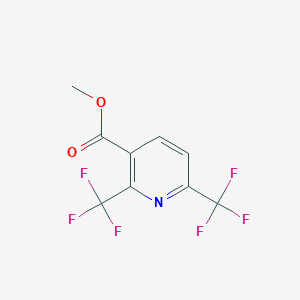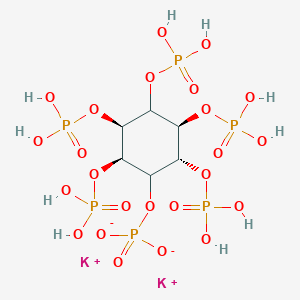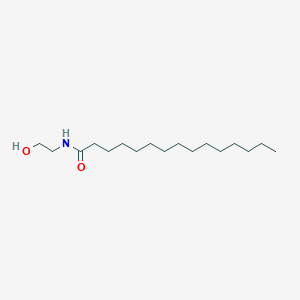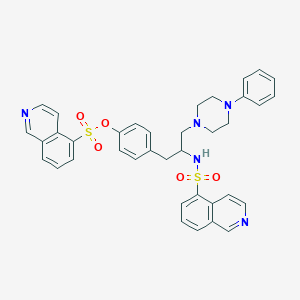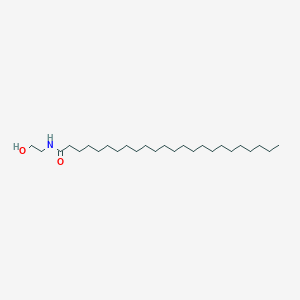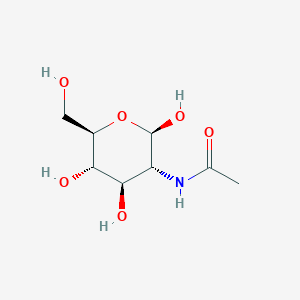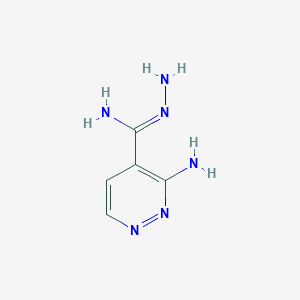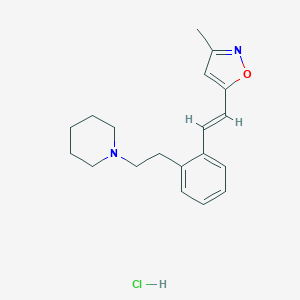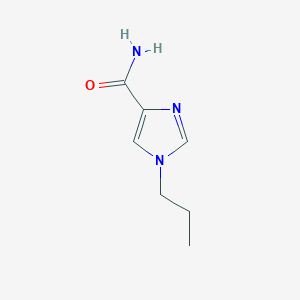
dG-Aai
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DG-Aai is a modified nucleoside that has gained significant attention in the scientific community due to its unique properties. It was first synthesized in 1998 by researchers at the University of California, San Diego. Since then, dG-Aai has been extensively studied for its potential applications in various fields, including biochemistry, molecular biology, and drug discovery.
作用机制
The mechanism of action of dG-Aai is based on its ability to form a stable base-pair with cytosine. This property allows it to be used as a site-specific label for DNA sequencing and structural studies. Additionally, dG-Aai can be used as a probe for studying protein-DNA interactions, as it can be incorporated into DNA without affecting its structure or function.
生化和生理效应
DG-Aai has been shown to have minimal effects on the biochemical and physiological properties of DNA. It does not affect DNA replication or transcription and does not induce mutations or DNA damage. This property makes it an ideal probe for studying DNA structure and function.
实验室实验的优点和局限性
One of the main advantages of dG-Aai is its ability to form a stable base-pair with cytosine, which allows for site-specific labeling and structural studies. Additionally, it has minimal effects on DNA structure and function, making it an ideal probe for studying protein-DNA interactions. However, the synthesis of dG-Aai is complex and time-consuming, which limits its widespread use.
未来方向
There are several future directions for the use of dG-Aai in scientific research. One potential application is in the development of new DNA sequencing technologies, as dG-Aai has been shown to have high fidelity and accuracy in sequencing. Additionally, it could be used as a tool for studying epigenetic modifications, as it can be incorporated into DNA without affecting its structure or function. Finally, dG-Aai could be used in the development of new drugs targeting DNA-binding proteins, as it can be used as a probe for studying protein-DNA interactions.
Conclusion
dG-Aai is a modified nucleoside that has gained significant attention in the scientific community for its unique properties. It has been extensively studied for its potential applications in various fields, including biochemistry, molecular biology, and drug discovery. While the synthesis of dG-Aai is complex and time-consuming, its ability to form a stable base-pair with cytosine and its minimal effects on DNA structure and function make it an ideal probe for studying DNA structure and function. There are several future directions for the use of dG-Aai in scientific research, including the development of new DNA sequencing technologies and the study of epigenetic modifications.
合成方法
The synthesis of dG-Aai involves the modification of the deoxyguanosine nucleoside. The process includes the introduction of an amino group at the C2 position and the replacement of the C8 hydrogen with an acetylene group. The modification is achieved through a series of chemical reactions, including nucleophilic substitution, acetylation, and deprotection.
科学研究应用
DG-Aai has been used in various scientific research applications, including DNA sequencing, site-specific labeling, and structural studies. It has also been used as a probe for studying protein-DNA interactions and for monitoring DNA replication and repair processes.
属性
CAS 编号 |
127191-85-9 |
|---|---|
产品名称 |
dG-Aai |
分子式 |
C27H22N6O8 |
分子量 |
558.5 g/mol |
IUPAC 名称 |
9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(Z)-(9-hydroxy-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1,6,8,11(19),13(18),14,16-heptaen-12-ylidene)amino]-1H-purin-6-one |
InChI |
InChI=1S/C27H22N6O8/c1-38-13-4-2-3-10-17(13)20(21-18-11(25(36)29-21)5-14-23(19(10)18)40-9-39-14)30-27-31-24-22(26(37)32-27)28-8-33(24)16-6-12(35)15(7-34)41-16/h2-5,8,12,15-16,29,34-36H,6-7,9H2,1H3,(H,31,32,37)/b30-20-/t12-,15+,16?/m0/s1 |
InChI 键 |
HVODVMKVQNQEKN-PNMZXMJCSA-N |
手性 SMILES |
COC1=CC=CC2=C1C(=C3C4=C2C5=C(C=C4C(=O)N3)OCO5)NC6=NC(=O)C7=C(N6)N(C=N7)C8C[C@@H]([C@H](O8)CO)O |
SMILES |
COC1=CC=CC2=C1C(=NC3=NC4=C(C(=O)N3)N=CN4C5CC(C(O5)CO)O)C6=C7C2=C8C(=CC7=C(N6)O)OCO8 |
规范 SMILES |
COC1=CC=CC2=C1C(=C3C4=C2C5=C(C=C4C(=O)N3)OCO5)NC6=NC(=O)C7=C(N6)N(C=N7)C8CC(C(O8)CO)O |
同义词 |
7-(deoxyguanosin-N(2)-yl)aristolactam I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



